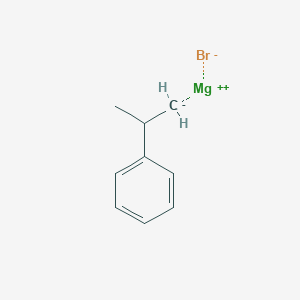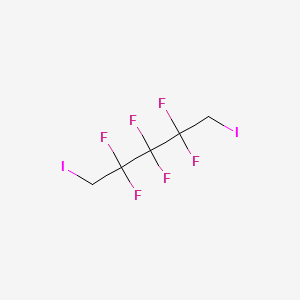
2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane is a fluorinated organic compound characterized by the presence of six fluorine atoms and two iodine atoms attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane typically involves the fluorination of a suitable precursor, followed by iodination. One common method involves the use of hexafluoropentane as a starting material, which is then subjected to iodination under controlled conditions. The reaction conditions often include the use of iodine and a suitable solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form hexafluoropentane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of hexafluoropentane derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia, typically under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various hexafluoropentane derivatives, such as hexafluoropentanol, hexafluoropentylamine, and hexafluoropentanoic acid.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of fluorinated polymers and other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane involves its interaction with various molecular targets and pathways. The fluorine atoms contribute to the compound’s high electronegativity and chemical stability, while the iodine atoms provide sites for further functionalization. These properties enable the compound to participate in a wide range of chemical reactions and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A similar compound with hydroxyl groups instead of iodine atoms.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Contains additional fluorine atoms and a longer carbon chain.
2,2,3,3-Tetrafluoro-1,4-butanediol: A shorter chain fluorinated compound with fewer fluorine atoms.
Uniqueness
2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of high electronegativity from fluorine and the reactivity of iodine makes this compound versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
33619-80-6 |
|---|---|
Molekularformel |
C5H4F6I2 |
Molekulargewicht |
431.88 g/mol |
IUPAC-Name |
2,2,3,3,4,4-hexafluoro-1,5-diiodopentane |
InChI |
InChI=1S/C5H4F6I2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h1-2H2 |
InChI-Schlüssel |
PBKHWENQPZMMMA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(CI)(F)F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


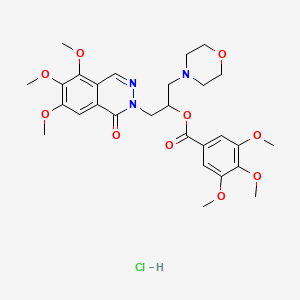
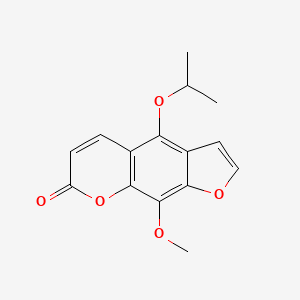
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
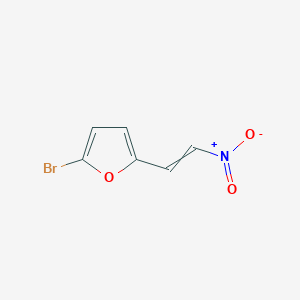
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)


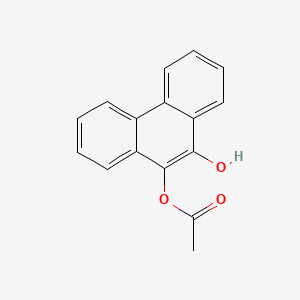
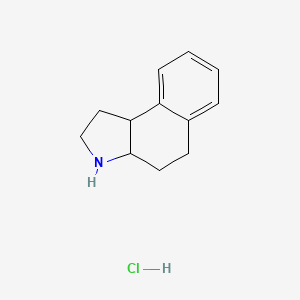
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)

